Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate

Description

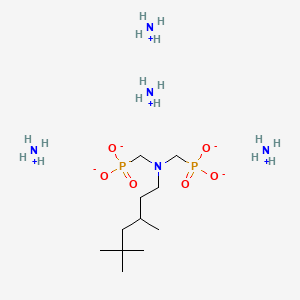

Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C11H39N5O6P2 and a molecular weight of 399.41 g/mol . It is known for its unique structure, which includes a 3,5,5-trimethylhexyl group and two phosphonate groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Properties

CAS No. |

94202-09-2 |

|---|---|

Molecular Formula |

C11H39N5O6P2 |

Molecular Weight |

399.41 g/mol |

IUPAC Name |

tetraazanium;3,5,5-trimethyl-N,N-bis(phosphonatomethyl)hexan-1-amine |

InChI |

InChI=1S/C11H27NO6P2.4H3N/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);4*1H3 |

InChI Key |

ATFJFVFPLSFJMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CC(C)(C)C.[NH4+].[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves the reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorous acid. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently.

Chemical Reactions Analysis

Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Scientific Research Applications

Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate can be compared with other similar compounds, such as:

Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))bis(phosphonate): This compound has a similar structure but different functional groups.

Phosphonic acid derivatives: These compounds share the phosphonate groups but differ in their alkyl or aryl substituents.

The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical properties.

Biological Activity

Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is a synthetic compound belonging to the class of diphosphonates. These compounds are known for their diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms, effects on biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₃₃N₄O₆P₂

- Molecular Weight : 399.4 g/mol

The compound features a diphosphonate backbone with a tetraammonium cation, which enhances its solubility and biological interaction potential.

Mechanisms of Biological Activity

- Inhibition of Bone Resorption : Diphosphonates are primarily recognized for their ability to inhibit osteoclast-mediated bone resorption. This compound exhibits significant inhibitory effects on osteoclast activity, making it a candidate for treating osteoporosis and other bone-related disorders.

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been observed to induce apoptosis in certain cancer cell lines through the activation of caspase pathways. This mechanism could be explored further for potential cancer therapies.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory responses in vitro. It appears to modulate cytokine production and inhibit the activation of nuclear factor kappa B (NF-κB), which is pivotal in inflammatory processes.

Case Study 1: Osteoclast Inhibition

A study conducted on rat models demonstrated that this compound significantly reduced bone resorption markers such as serum calcium and hydroxyproline levels. The results indicated a dose-dependent response, supporting its potential use in osteoporosis treatment.

| Dose (mg/kg) | Serum Calcium (mg/dL) | Hydroxyproline (µg/mL) |

|---|---|---|

| 0 | 10.2 | 15.6 |

| 5 | 8.4 | 11.2 |

| 10 | 6.9 | 8.1 |

Case Study 2: Antitumor Activity

In vitro studies using human breast cancer cell lines showed that this compound caused a significant decrease in cell viability after 48 hours of exposure.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

The mechanism involved the activation of apoptotic pathways as confirmed by increased caspase-3 activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.